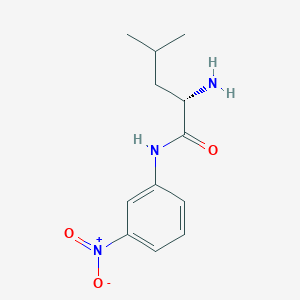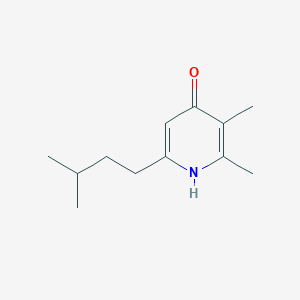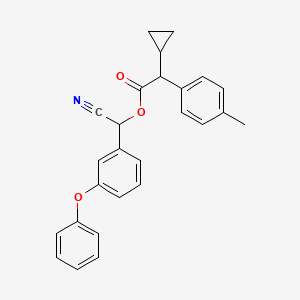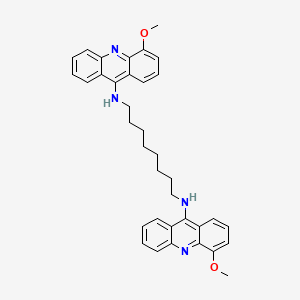
1,8-Octanediamine, N,N'-bis(4-methoxy-9-acridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is a complex organic compound with the molecular formula C38H42N4O2. This compound is known for its unique structure, which includes two acridine moieties attached to an octanediamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 4-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
科学的研究の応用
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of high-performance polymers and materials
作用機序
The mechanism of action of 1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell division and proliferation, making it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
1,8-Octanediamine: A simpler analog without the acridine moieties, used in the synthesis of polymers and as a crosslinker.
N,N’-Bis(4-methoxy-9-acridinyl)-1,6-hexanediamine: Similar structure but with a shorter hexanediamine backbone, also used as a DNA intercalating agent.
Uniqueness
1,8-Octanediamine, N,N’-bis(4-methoxy-9-acridinyl)- is unique due to its longer octanediamine backbone, which provides greater flexibility and potential for interaction with biological molecules. This structural feature enhances its ability to intercalate into DNA and disrupt cellular processes, making it a valuable compound for scientific research .
特性
CAS番号 |
64955-57-3 |
|---|---|
分子式 |
C36H38N4O2 |
分子量 |
558.7 g/mol |
IUPAC名 |
N,N'-bis(4-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C36H38N4O2/c1-41-31-21-13-17-27-33(25-15-7-9-19-29(25)39-35(27)31)37-23-11-5-3-4-6-12-24-38-34-26-16-8-10-20-30(26)40-36-28(34)18-14-22-32(36)42-2/h7-10,13-22H,3-6,11-12,23-24H2,1-2H3,(H,37,39)(H,38,40) |
InChIキー |
OEBWTKDJTNTSEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCCCCCCCNC4=C5C=CC=C(C5=NC6=CC=CC=C64)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


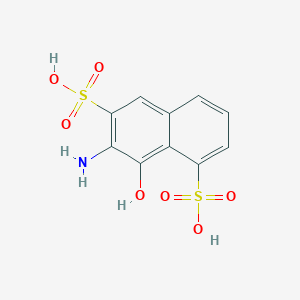
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
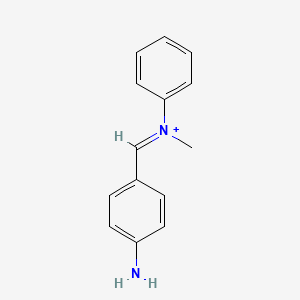
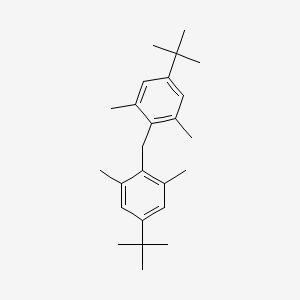
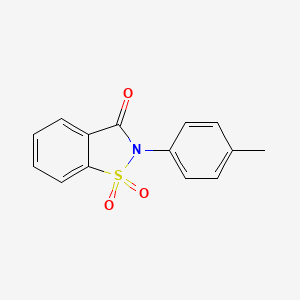
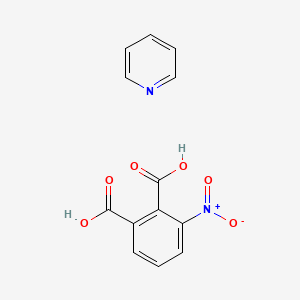
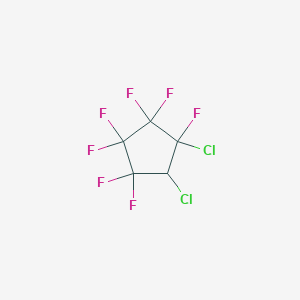
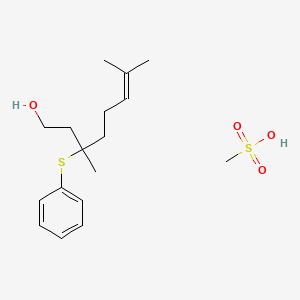
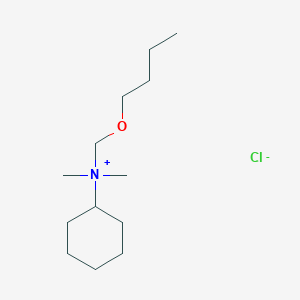
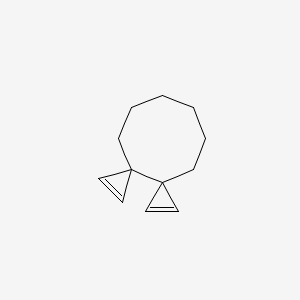
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
